molecular formula C13H16O4 B14767623 4-Cyclopropyl-2-(2-methoxyethoxy)benzoic acid

4-Cyclopropyl-2-(2-methoxyethoxy)benzoic acid

Cat. No.: B14767623
M. Wt: 236.26 g/mol
InChI Key: CSYKGHRNRUWSKO-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(2-methoxyethoxy)benzoic acid is an organic compound with a unique structure that includes a cyclopropyl group and a methoxyethoxy substituent on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(2-methoxyethoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure involves the coupling of a boronic acid derivative with a halogenated benzoic acid precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(2-methoxyethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Cyclopropyl-2-(2-methoxyethoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(2-methoxyethoxy)benzoic acid involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-2-(2-methoxyethoxy)benzoic acid is unique due to the presence of both the cyclopropyl and methoxyethoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-cyclopropyl-2-(2-methoxyethoxy)benzoic acid

InChI

InChI=1S/C13H16O4/c1-16-6-7-17-12-8-10(9-2-3-9)4-5-11(12)13(14)15/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,15)

InChI Key

CSYKGHRNRUWSKO-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=CC(=C1)C2CC2)C(=O)O

Origin of Product

United States

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